1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with an oxan-4-yloxy (tetrahydropyran-4-yloxy) methyl group. This compound belongs to a broader class of 1,2,4-triazol-3-amine derivatives, which are studied for diverse applications, including pharmaceuticals, agrochemicals, and energetic materials . The oxan-4-yloxy group confers unique steric and electronic properties, influencing solubility, stability, and biological interactions.
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(oxan-4-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O2/c9-8-10-5-12(11-8)6-14-7-1-3-13-4-2-7/h5,7H,1-4,6H2,(H2,9,11) |
InChI Key |
KJSKDVCVFFUUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: One synthetic route involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. In this metal-free reaction, the use of 1,4-diazocyclic [2.2.2]octane (DABCO) as a weak base is critical .
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various reactions, including:
Oxidation: Oxidative processes can modify the triazole or oxane moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be introduced or replaced on the triazole ring or oxane group.
Common reagents and conditions depend on the specific reaction type and desired modifications. Major products formed from these reactions vary based on the reaction conditions.
Scientific Research Applications
This compound finds applications in several fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the triazole’s bioactivity and the oxane’s solubility properties.
Agrochemicals: It could serve as a building block for fungicides or herbicides.
Materials Science: Its unique structure may contribute to novel materials.
Mechanism of Action
The exact mechanism by which 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent on the triazole ring significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : Halogenated derivatives (e.g., Cl, F, Br) exhibit higher logP values compared to the oxan-4-yloxy analog, suggesting better membrane permeability but lower aqueous solubility .
- Steric Effects : Bulky substituents like the methoxy-dimethylpyridinyl group (MW 233.27) may hinder binding to compact active sites compared to smaller groups .
Biological Activity
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine, a derivative of the 1,2,4-triazole scaffold, has garnered attention due to its diverse biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 168.20 g/mol
- CAS Number : 1343842-32-9
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted the efficacy of triazole derivatives against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 0.125 μg/mL |
| Triazole Derivative B | Escherichia coli | 0.5 μg/mL |
| Triazole Derivative C | Candida albicans | 0.25 μg/mL |
These findings suggest that 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine may possess similar or enhanced antimicrobial properties due to structural similarities with effective derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Metabolic Enzymes : Triazole derivatives have been reported to inhibit enzymes associated with cancer metabolism.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells.
For instance, one study demonstrated that a related triazole compound exhibited an EC50 value of 7.2 μg/mL against cancer cell lines, indicating potent anticancer activity .
The biological activity of 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes involved in pathogen survival and cancer cell growth.
- Molecular Interactions : The triazole ring system allows for effective interactions with biological targets, enhancing its pharmacological profile.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : In a recent investigation, a series of triazole compounds were synthesized and tested for their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with specific substitutions on the triazole ring showed improved activity compared to standard antibiotics .
- Antioxidant Activity : Another study assessed the antioxidant potential of triazole derivatives, revealing significant free radical scavenging abilities which contribute to their therapeutic effects in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
